molecular formula C18H19NO2 B5820746 1-(3-isopropoxybenzoyl)indoline

1-(3-isopropoxybenzoyl)indoline

Cat. No. B5820746
M. Wt: 281.3 g/mol
InChI Key: CGNQOICBIPWJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-isopropoxybenzoyl)indoline, also known as Isopropoxybenzoylindoline (IBI), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of indoline, which is a heterocyclic organic compound that has been used in the synthesis of various drugs and natural products. IBI has been found to have a range of potential applications in scientific research, including in the study of cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of IBI is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the NF-κB signaling pathway, which is involved in inflammation and cancer. IBI has also been found to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
IBI has been found to have a range of biochemical and physiological effects. Studies have shown that IBI can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, IBI has been found to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using IBI in scientific research is its potential as a therapeutic agent for cancer and inflammation. Additionally, IBI has been found to have low toxicity, making it a safer option compared to other compounds. However, one limitation of using IBI in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on IBI. One area of research could be to further investigate its mechanism of action and potential targets for therapeutic use. Additionally, more studies could be done to explore its potential use in the treatment of neurological disorders. Furthermore, the synthesis of new derivatives of IBI could be explored to improve its efficacy and bioavailability. Overall, IBI has shown promise as a potential therapeutic agent for a range of diseases and warrants further investigation.

Synthesis Methods

IBI can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-isopropoxybenzoyl chloride, which is then reacted with indoline in the presence of a base to yield IBI. The synthesis of IBI has been optimized to improve yield and purity, making it a viable option for use in scientific research.

Scientific Research Applications

IBI has been studied for its potential use in a range of scientific research applications. One area of research where IBI has shown promise is in the study of cancer. Studies have shown that IBI can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy. Additionally, IBI has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(2)21-16-8-5-7-15(12-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNQOICBIPWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.